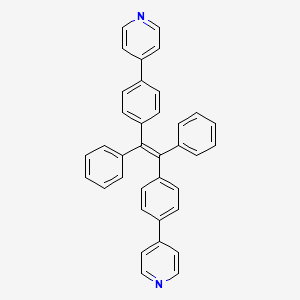

(E)-1,2-Diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene

Description

(E)-1,2-Diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene (BPyTPE) is a tetraphenylethylene (TPE) derivative functionalized with two pyridyl groups at the para positions of its peripheral phenyl rings. Its trans (E)-conformation is critical for its aggregation-induced emission (AIE) properties, where restricted intramolecular rotation (RIR) in aggregated states enhances fluorescence . BPyTPE is synthesized via Suzuki-Miyaura coupling reactions, as demonstrated in the construction of multicomponent AIE-active metal-organic frameworks (MOFs) .

BPyTPE’s structural rigidity and AIE characteristics make it a key ligand in luminescent MOFs. For example, the MOF [Zn₂(bpdc)₂(BPyTPE)] exhibits a 3D interpenetrated structure with a fluorescence quantum yield of 99% in the solvent-free state, enabling sensitive pesticide detection . Its pyridyl groups facilitate coordination with metal ions (e.g., Zn²⁺), while the extended π-system enhances luminescence efficiency .

Properties

Molecular Formula |

C36H26N2 |

|---|---|

Molecular Weight |

486.6 g/mol |

IUPAC Name |

4-[4-[(E)-1,2-diphenyl-2-(4-pyridin-4-ylphenyl)ethenyl]phenyl]pyridine |

InChI |

InChI=1S/C36H26N2/c1-3-7-31(8-4-1)35(33-15-11-27(12-16-33)29-19-23-37-24-20-29)36(32-9-5-2-6-10-32)34-17-13-28(14-18-34)30-21-25-38-26-22-30/h1-26H/b36-35+ |

InChI Key |

BSFMDMUXORFQHP-ULDVOPSXSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)C4=CC=NC=C4)/C5=CC=C(C=C5)C6=CC=NC=C6 |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=NC=C4)C5=CC=C(C=C5)C6=CC=NC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,2-Diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the necessary starting materials, which include 4-bromopyridine and benzaldehyde derivatives.

Reaction Conditions: The key reaction involves a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired ethene derivative. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-1,2-Diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Halogenated derivatives.

Scientific Research Applications

(E)-1,2-Diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-1,2-Diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of BPyTPE and Structural Analogues

Pyridyl Group Variations

- BPyTPE vs. TPPE :

BPyTPE has two pyridyl groups, while TPPE (1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene) features four. The additional pyridyl groups in TPPE enhance coordination diversity in MOFs but may reduce emission efficiency due to increased structural flexibility . - BPyTPE vs. DPE is primarily used in hydrogen-bonded co-crystals for liquid crystal precursors .

Functional Modifications

- DBPVE :

This BPyTPE derivative incorporates pyridinium groups, enabling selective binding to bacterial membranes. The alkyl chain length on pyridinium motifs influences binding affinity to methicillin-resistant bacteria . - Fluorinated Analogues :

Fluorine substituents (e.g., 1,1,2,2-Tetrakis(4-fluorophenyl)ethene) improve hydrophobicity and electron-withdrawing effects, enhancing material stability but requiring tailored synthesis protocols .

Photophysical and Structural Performance

- AIE Efficiency: BPyTPE’s high quantum yield (99%) surpasses many TPE derivatives due to its rigid MOF architecture, which restricts non-radiative decay . In contrast, DBPVE’s emission depends on bacterial membrane interaction rather than intrinsic quantum efficiency .

- MOF Design : BPyTPE-based MOFs exhibit 3D interpenetration and high porosity, enabling pesticide detection at sub-ppm levels. TPPE-based MOFs, while structurally versatile, lack comparable quantum yield data .

Biological Activity

(E)-1,2-Diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 486.61 g/mol. Its structure features two phenyl groups and two pyridine rings connected by a double bond, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₂₆N₂ |

| Molecular Weight | 486.61 g/mol |

| CAS Number | 2131742-57-7 |

| Boiling Point | Not available |

| Melting Point | Not available |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against MCF-7 Cells

In a study assessing the cytotoxic effects on MCF-7 breast cancer cells, this compound demonstrated an IC50 value comparable to established chemotherapeutics like Tamoxifen. The mechanism of action involved the induction of apoptosis through the activation of caspase pathways.

Table 2: Cytotoxicity Data

The compound's mechanism involves several pathways:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cell cycle progression at the G1 phase.

- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress contributing to cancer cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Key Findings:

- Electron-Withdrawing Groups (EWGs) : Enhance biological activity when positioned para to the aromatic rings.

- Electron-Donating Groups (EDGs) : Generally decrease activity; however, specific configurations can retain potency.

Table 3: SAR Insights

| Modification Type | Effect on Activity |

|---|---|

| EWG at para position | Increased cytotoxicity |

| EDG at para position | Decreased cytotoxicity |

Q & A

Q. Table 1: Synthetic Conditions for BPyTPE

| Precursor | Catalyst | Base | Solvent | Yield | Purity |

|---|---|---|---|---|---|

| 4-Bromophenylpyridine | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 65% | 97% (HPLC) |

Basic: How does the aggregation-induced emission (AIE) mechanism manifest in BPyTPE?

Answer:

BPyTPE exhibits AIE due to restricted intramolecular rotation (RIR) in aggregated states, which suppresses non-radiative decay and enhances fluorescence . Experimental validation includes:

- Photoluminescence (PL) spectroscopy : Measure emission intensity in solvents (e.g., THF) vs. aggregated states (water-THF mixtures). Emission peaks at ~480 nm (blue-green) with a quantum yield (QY) up to 99% in MOFs .

- Dynamic light scattering (DLS) : Confirm nanoparticle formation (50–200 nm) in poor solvents.

Q. Key Data :

Advanced: How are BPyTPE-based MOFs designed for pesticide detection, and how is reversibility tested?

Answer:

Design strategy :

- Ligand selection : BPyTPE acts as a pillar ligand due to its rigid, planar structure and AIE properties. Combine with dicarboxylate linkers (e.g., 4,4'-biphenyldicarboxylic acid) and Zn²⁺ ions to form 2D/3D frameworks .

- Sensor testing :

- Fluorescence titration : Expose MOF to incremental pesticide (e.g., 2,6-dichloro-4-nitroaniline) concentrations; monitor emission quenching (detection limit: ~0.1 ppm) .

- Reversibility : Cycle MOF between pesticide-loaded and solvent-washed states (e.g., using ethanol); confirm PL recovery over 5+ cycles .

Q. Table 2: MOF Performance for Pesticide Detection

| MOF Structure | Detection Limit | QY | Reversibility Cycles | Reference |

|---|---|---|---|---|

| [Zn₂(bpdc)₂(BPyTPE)] | 0.1 ppm | 99% | 5 |

Advanced: How are crystallographic data discrepancies resolved during BPyTPE-MOF refinement?

Answer:

Common issues in refinement (e.g., disorder, twinning) are addressed using:

- SHELXL tools : Apply TWIN/BASF commands for twinned data and ISOR/SIMU restraints for disordered pyridyl groups .

- Validation metrics : Ensure R₁ < 0.05, wR₂ < 0.15, and CC > 0.95 for data completeness .

- Comparative analysis : Cross-check bond lengths/angles with similar structures (e.g., TPPE-based MOFs) .

Advanced: How do pyridyl substituents influence BPyTPE's coordination behavior?

Answer:

Pyridyl groups enable N-donor coordination with metals (e.g., Zn²⁺, Co²⁺), forming stable MOFs. Key studies:

- X-ray diffraction : Confirms µ₂-bridging mode in [Co(SCN)₂(4-bpe)₂] .

- DFT calculations : Pyridyl lone pairs enhance electron delocalization, reducing bandgap (e.g., 2.8 eV for BPyTPE vs. 3.2 eV for TPPE) .

Basic: What spectroscopic methods characterize BPyTPE's structural integrity?

Answer:

- ¹H/¹³C NMR : Verify pyridyl and ethene proton integration (e.g., 16 aromatic protons for pyridyl groups) .

- UV-Vis : π→π* transitions at ~350 nm .

- Fluorescence lifetime : Monoexponential decay (~4.2 ns) confirms AIE .

Advanced: How can BPyTPE's fluorescence QY be optimized for sensing?

Answer:

- MOF porosity control : Reduce solvent quenching by synthesizing solvent-free frameworks .

- Doping : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance charge transfer .

- Excitation tuning : Use 365 nm light for maximum emission intensity .

Advanced: How do alkyl chain modifications affect BPyTPE-based bacterial probes?

Answer:

- Probe design : Attach alkyl chains (e.g., C₆ vs. C₁₂) to pyridinium groups to modulate hydrophobicity .

- Binding assays : Longer chains (C₁₂) improve membrane insertion in methicillin-resistant S. epidermidis, increasing fluorescence 3-fold vs. C₆ .

Q. Table 3: Alkyl Chain Impact on Bacterial Binding

| Chain Length | Fluorescence Intensity | Target Bacteria | Reference |

|---|---|---|---|

| C₆ | 100 a.u. | MRSE | |

| C₁₂ | 300 a.u. | MRSE |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.